2-Isopropyl-4,4-dimethyloxazol-5(4H)-one

Description

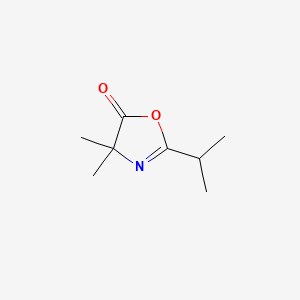

2-Isopropyl-4,4-dimethyloxazol-5(4H)-one is an oxazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a ketone group at position 5, two methyl groups at position 4, and an isopropyl substituent at position 2. Oxazolones are highly reactive due to their electrophilic carbonyl group and strained ring structure, making them valuable intermediates in polymer chemistry, peptide synthesis, and medicinal applications .

Properties

CAS No. |

131236-78-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.197 |

IUPAC Name |

4,4-dimethyl-2-propan-2-yl-1,3-oxazol-5-one |

InChI |

InChI=1S/C8H13NO2/c1-5(2)6-9-8(3,4)7(10)11-6/h5H,1-4H3 |

InChI Key |

OCNKAWIBGICPLX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC(C(=O)O1)(C)C |

Synonyms |

5(4H)-Oxazolone,4,4-dimethyl-2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Oxazolones

2-(1-Iodoethyl)-4,4-dimethyloxazol-5(4H)-one (I-Azl) :

- Structure : Features an iodoethyl group at position 2 instead of isopropyl.

- Applications : Acts as an initiator in reversible complex-mediated polymerization (RCMP) of methacrylates, enabling controlled polymer architectures .

- Reactivity: The iodine atom enhances leaving-group ability, facilitating radical generation in polymerization.

2-(1-Bromoethyl)-4,4-dimethyloxazol-5(4H)-one (Bromo-azlactone) :

- Structure : Contains a bromoethyl substituent at position 2.

- Applications: Used to synthesize vinyl cyclopropane (VCP) monomers via nucleophilic substitution with cesium salts, achieving 85% yield .

- Reactivity: The bromine atom acts as a superior leaving group compared to iodine in certain contexts, enabling efficient monomer functionalization.

Cyclopropyl-Substituted Oxazolone

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one :

- Structure : Substitutes isopropyl with a strained cyclopropyl group at position 2.

- Reactivity : The cyclopropyl group may confer unique electronic and steric effects compared to the bulkier isopropyl substituent.

Comparison with Heterocyclic Analogs: Isoxazolones

4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones :

- Structure : Isoxazolones differ from oxazolones by the placement of two adjacent oxygen atoms in the ring (positions 4 and 5).

- Reactivity : The isoxazolone ring is less electrophilic than oxazolones, reducing its utility in polymer chemistry but enhancing stability for biological applications.

Physical and Chemical Property Comparison

*Estimated based on substituent contributions (isopropyl and ketone).

Key Research Findings

Polymer Chemistry : Halogenated oxazolones (e.g., I-Azl and bromo-azlactone) are preferred for controlled radical polymerization due to their leaving-group capabilities. The isopropyl variant may instead stabilize polymers through steric effects .

Synthetic Flexibility: The bromo-azlactone’s reactivity with cesium salts highlights the importance of substituents in monomer design, a feature less feasible with non-halogenated oxazolones .

Biological Potential: Isoxazolones demonstrate divergent applications (e.g., pesticides), emphasizing how heterocycle structure dictates functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.